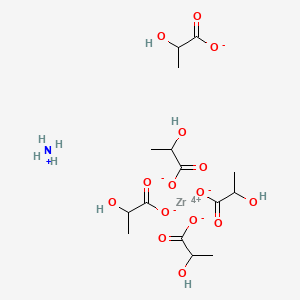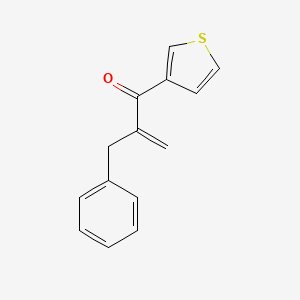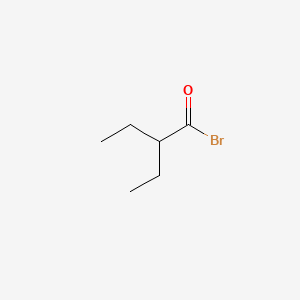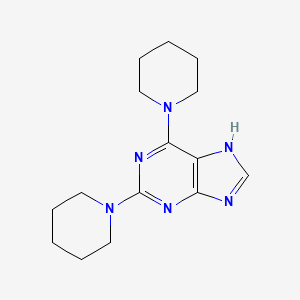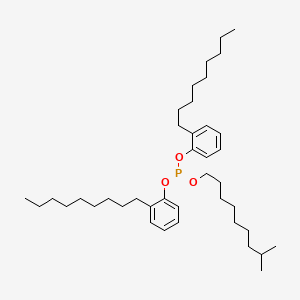
Isodecyl bis(nonylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodecyl bis(nonylphenyl) phosphite is an organophosphorus compound widely used as an antioxidant and stabilizer in various industrial applications. It is known for its ability to protect polymers and other materials from oxidative degradation, thereby extending their lifespan and maintaining their properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isodecyl bis(nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride, followed by the addition of isodecyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2C9H19C6H4OH+C10H21OH→C40H67O3P+3HCl
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Isodecyl bis(nonylphenyl) phosphite primarily undergoes oxidation reactions due to its role as an antioxidant. It can also participate in hydrolysis and substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen or other oxidizing agents, this compound is converted to its corresponding phosphate.
Hydrolysis: When exposed to water or moisture, it can hydrolyze to form phosphoric acid and the corresponding alcohols.
Substitution: It can react with halogens or other electrophiles to form substituted phosphites.
Major Products:
Oxidation: Nonylphenyl phosphate and isodecyl alcohol.
Hydrolysis: Phosphoric acid, nonylphenol, and isodecyl alcohol.
Substitution: Various substituted phosphites depending on the electrophile used.
Scientific Research Applications
Isodecyl bis(nonylphenyl) phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers during processing and storage.
Biology: Investigated for its potential effects on cellular processes due to its antioxidant properties.
Medicine: Studied for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and performance.
Mechanism of Action
The primary mechanism by which isodecyl bis(nonylphenyl) phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage to materials. The molecular targets include free radicals and other reactive species that can cause degradation of polymers and other substances.
Comparison with Similar Compounds
Isodecyl bis(nonylphenyl) phosphite is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Tris(nonylphenyl) phosphite: Another widely used antioxidant with similar applications but different molecular structure.
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its strong antioxidant properties but used in different contexts.
Tris(2-chloroisopropyl) phosphate: Primarily used as a flame retardant but also has antioxidant properties.
Compared to these compounds, this compound offers a balance of stability and effectiveness, making it suitable for a wide range of applications.
Properties
CAS No. |
93843-06-2 |
|---|---|
Molecular Formula |
C40H67O3P |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
8-methylnonyl bis(2-nonylphenyl) phosphite |
InChI |
InChI=1S/C40H67O3P/c1-5-7-9-11-13-17-21-29-37-31-23-25-33-39(37)42-44(41-35-27-19-15-16-20-28-36(3)4)43-40-34-26-24-32-38(40)30-22-18-14-12-10-8-6-2/h23-26,31-34,36H,5-22,27-30,35H2,1-4H3 |
InChI Key |
TWKPHFNTDDVUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(OCCCCCCCC(C)C)OC2=CC=CC=C2CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



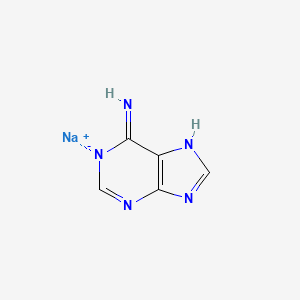
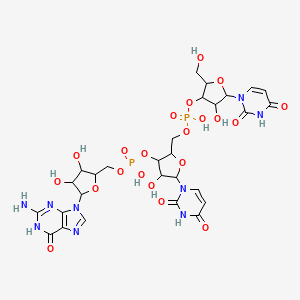
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)

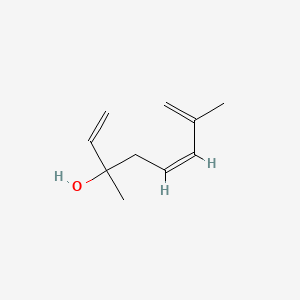

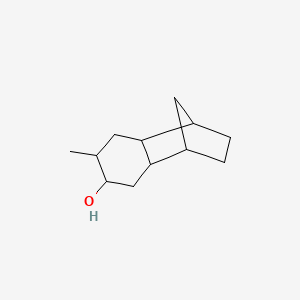
![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
